2,6-Dimethyl-4-fluorobenzyl alcohol
Overview
Description
2,6-Dimethyl-4-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Target of Action
As a derivative of benzyl alcohol, it may share similar targets .
Mode of Action
It is known that alcohols, including benzyl alcohol derivatives, can undergo various reactions, including conversion into alkyl halides . This process involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
It’s known that benzyl alcohol and its derivatives can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Based on its chemical structure, it may participate in various chemical reactions, leading to the formation of different products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethyl-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 2,6-Dimethyl-4-fluorobenzaldehyde
Reduction: 2,6-Dimethyl-4-fluorotoluene
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
2,6-Dimethyl-4-fluorobenzyl alcohol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbenzyl alcohol: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-chlorobenzyl alcohol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2,6-Dimethyl-4-fluorobenzyl alcohol is unique due to the combined presence of fluorine and methyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making the compound valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
(4-fluoro-2,6-dimethylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSZVFDOPDBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30666653 | |
Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773868-67-0 | |
Record name | (4-Fluoro-2,6-dimethylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30666653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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